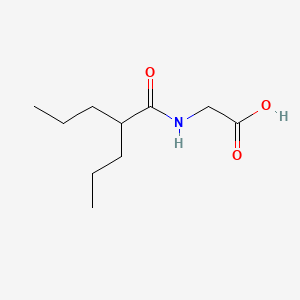

2-(2-propylpentanoylamino)acetic Acid

Vue d'ensemble

Description

2-(2-propylpentanoylamino)acetic Acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-propylpentanoylamino)acetic Acid typically involves the reaction of 2-propylpentanoic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-propylpentanoylamino)acetic Acid can undergo several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydrogen atoms on the carbon chain can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of amino acids can exhibit antimicrobial properties. Studies have shown that 2-(2-propylpentanoylamino)acetic acid demonstrates efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism appears to involve the modulation of inflammatory cytokines.

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of enzymes related to fatty acid metabolism, which could have implications for metabolic disorders.

Cell Signaling Pathways

Research has indicated that this compound can influence cell signaling pathways, particularly those related to insulin signaling and glucose metabolism. This property makes it a potential candidate for studying diabetes and obesity-related mechanisms.

Pharmaceutical Development

Drug Formulation

Due to its solubility and stability, this compound is being explored as an excipient in drug formulations. Its ability to enhance the bioavailability of poorly soluble drugs could be crucial in developing effective oral medications.

Targeted Drug Delivery Systems

The unique chemical structure allows for modifications that can facilitate targeted drug delivery systems. This includes conjugation with nanoparticles or liposomes to improve the delivery of therapeutic agents directly to diseased tissues.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

A study involving animal models of arthritis demonstrated that administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. This finding supports further exploration into its anti-inflammatory mechanisms and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(2-propylpentanoylamino)acetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

2-(2-propylpentanoic acid): A precursor in the synthesis of 2-(2-propylpentanoylamino)acetic Acid.

Glycine: An amino acid that forms the backbone of the compound.

N-acetylglycine: A structurally similar compound with different functional groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and biological processes. Its structure provides versatility in its applications, making it a valuable compound in research and industry .

Activité Biologique

2-(2-propylpentanoylamino)acetic Acid, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry due to its biological activity. This article explores its pharmacological properties, synthesis, and relevant case studies that demonstrate its efficacy in various biological systems.

- Chemical Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- CAS Number : 181919

Biological Activity Overview

The biological activity of this compound is primarily centered on its anti-inflammatory and analgesic properties. It is hypothesized to act through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling.

Inhibition of COX Enzymes

Research indicates that certain derivatives of acetic acid can selectively inhibit COX-2, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . For instance, studies have shown that compounds with structural similarities to this compound exhibit significant COX-2 inhibition with IC50 values ranging from 0.06 to 0.09 μM .

| Compound | IC50 (μM) | COX Selectivity |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.05 | High |

| Mefenamic Acid | 1.98 | Moderate |

Anti-inflammatory Effects

In vivo studies have demonstrated that compounds similar to this compound significantly reduce paw thickness in animal models of inflammation by inhibiting TNF-α and PGE2 levels . For example, one study reported reductions in TNF-α by over 60% when tested against carrageenan-induced inflammation models .

Case Study 1: In Vivo Efficacy

A study involving the administration of a derivative of this compound in a rat model showed promising results in reducing inflammatory markers. The treatment led to:

- Reduction in Paw Thickness : 63.35%

- Decrease in TNF-α Levels : 61.04%

- Decrease in PGE2 Levels : 60.58%

These findings suggest that this compound may be effective for managing inflammatory conditions without significant side effects typically associated with traditional NSAIDs.

Case Study 2: Cellular Mechanisms

Another investigation assessed the apoptotic effects of the compound on A549 lung cancer cells, revealing that exposure led to cell cycle arrest and increased apoptosis markers after prolonged treatment . This highlights its potential dual role as both an anti-inflammatory agent and an anticancer therapeutic.

Propriétés

IUPAC Name |

2-(2-propylpentanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-5-8(6-4-2)10(14)11-7-9(12)13/h8H,3-7H2,1-2H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKXUUNBNHZZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236962 | |

| Record name | 2-(2-Propylpentanoylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valproylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88321-07-7 | |

| Record name | N-(1-Oxo-2-propylpentyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88321-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Propylpentanoylamino)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088321077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Propylpentanoylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valproylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.